molecular formula C3H2Cl2F4 B120606 2,3-Dichloro-1,1,1,3-tetrafluoropropane CAS No. 146916-90-7

2,3-Dichloro-1,1,1,3-tetrafluoropropane

Cat. No.: B120606
CAS No.: 146916-90-7
M. Wt: 184.94 g/mol
InChI Key: IRCLJRMKYIULFK-UHFFFAOYSA-N
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Description

2,3-Dichloro-1,1,1,3-tetrafluoropropane is an organofluorine compound with the molecular formula C₃H₂Cl₂F₄ and a molecular weight of 184.948 g/mol It is a halogenated hydrocarbon, characterized by the presence of both chlorine and fluorine atoms attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-1,1,1,3-tetrafluoropropane typically involves the halogenation of a suitable precursor. One common method is the fluorination of 2,3-dichloropropane using hydrogen fluoride (HF) in the presence of a catalyst such as antimony pentachloride (SbCl₅) or aluminum chloride (AlCl₃). The reaction is carried out under controlled conditions, typically at elevated temperatures and pressures to ensure complete fluorination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced catalysts and reaction monitoring systems ensures high efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-1,1,1,3-tetrafluoropropane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dichloro-1,1,1,3-tetrafluoropropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dichloro-1,1,1,3-tetrafluoropropane involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with specific enzymes, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical and physical properties. Its high fluorine content makes it particularly valuable in applications requiring high thermal stability and chemical resistance .

Properties

IUPAC Name

2,3-dichloro-1,1,1,3-tetrafluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Cl2F4/c4-1(2(5)6)3(7,8)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRCLJRMKYIULFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)Cl)(C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Cl2F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382027
Record name 2,3-dichloro-1,1,1,3-tetrafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146916-90-7
Record name 2,3-dichloro-1,1,1,3-tetrafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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